molecular formula C10H20ClNO B6246068 [2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride CAS No. 2408972-62-1

[2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride

Cat. No.: B6246068
CAS No.: 2408972-62-1
M. Wt: 205.7
InChI Key:
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Description

[2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride: is a chemical compound with a complex structure that includes an aminomethyl group and a methanol group attached to an octahydropentalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride typically involves multi-step organic reactions. One common method includes the reduction of a nitrile precursor to form the aminomethyl group, followed by the introduction of the methanol group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the aminomethyl group, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, [2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(aminomethyl)-octahydropentalen-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • [2-(aminomethyl)-octahydropentalen-2-yl]methanol
  • [2-(aminomethyl)-octahydropentalen-2-yl]ethanol
  • [2-(aminomethyl)-octahydropentalen-2-yl]propanol

Uniqueness: The hydrochloride salt form of [2-(aminomethyl)-octahydropentalen-2-yl]methanol enhances its solubility and stability, making it more suitable for certain applications compared to its free base or other similar compounds. The presence of the methanol group also provides unique reactivity that can be exploited in various chemical and biological contexts.

Properties

CAS No.

2408972-62-1

Molecular Formula

C10H20ClNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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